molecular formula C10H13NO B1346823 Benzamide, N,N,3-trimethyl- CAS No. 6935-65-5

Benzamide, N,N,3-trimethyl-

Cat. No. B1346823
CAS RN: 6935-65-5
M. Wt: 163.22 g/mol
InChI Key: SWYVHBPXKKDGLL-UHFFFAOYSA-N
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Scientific Research Applications

Polymerization Reactivity

Research on nickel(II) complexes, including those derived from benzamide derivatives, has shown their potential in polymerization processes. A study by Shim et al. (2003) revealed the synthesis of zwitterionic nickel(II) complexes involving benzamide derivatives, which, when subjected to ethylene, resulted in the production of low molecular weight polyethylene. This indicates benzamide derivatives' role in catalyzing polymerization reactions, offering insights into developing novel polymer materials (Shim et al., 2003).

Radiohalogenation for Targeted Therapy

Aneheim et al. (2015) synthesized a benzamide derivative intended for radiohalogenation, targeting proteins and peptides for potential use in targeted radiotherapy. This derivative showed compatibility with iodine and astatine, essential for developing radiopharmaceuticals for cancer treatment (Aneheim et al., 2015).

Structural and Conformational Studies

Kakuta et al. (2010) investigated the effects of substituents on the crystal structures and energy profiles of benzamide cyclic trimers. Their findings on conformational preferences and stability in various solvents contribute to understanding the structural dynamics of benzamide derivatives, which is crucial for their application in material science and molecular design (Kakuta et al., 2010).

Anticancer Evaluations

In the quest for new anticancer agents, Mohan et al. (2021) synthesized a series of benzamide derivatives and evaluated their activity against various human cancer cell lines. Their study highlights the potential of benzamide derivatives in developing novel anticancer drugs, with specific compounds showing significant activity against lung, breast, and prostate cancer cell lines (Mohan et al., 2021).

Safety And Hazards

“Benzamide, N,N,3-trimethyl-” may cause skin irritation, serious eye irritation, and respiratory irritation. It is harmful if inhaled, comes in contact with skin, or if swallowed7.


Future Directions

There are ongoing studies on benzamide derivatives, including “Benzamide, N,N,3-trimethyl-”, for their potential applications in various fields. For instance, benzamide compounds have been synthesized and analyzed for their antioxidant and antibacterial activities8. Furthermore, benzimidazole derivatives, which are structurally similar to benzamides, have been studied for their broad-spectrum pharmacological properties9. These studies suggest promising future directions for the research and application of “Benzamide, N,N,3-trimethyl-”.


properties

IUPAC Name

N,N,3-trimethylbenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO/c1-8-5-4-6-9(7-8)10(12)11(2)3/h4-7H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWYVHBPXKKDGLL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C(=O)N(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80219390
Record name Benzamide, N,N,3-trimethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80219390
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

163.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Benzamide, N,N,3-trimethyl-

CAS RN

6935-65-5
Record name Benzamide, N,N,3-trimethyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006935655
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 6935-65-5
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=17884
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Benzamide, N,N,3-trimethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80219390
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name BENZAMIDE, N,N,3-TRIMETHYL-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/T6O1P2CXE2
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

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